molecular formula C6H3N3O4 B1426705 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one CAS No. 21594-54-7

6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B1426705
CAS No.: 21594-54-7
M. Wt: 181.11 g/mol
InChI Key: WGPJBUCCBWWQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one typically involves the reaction of 2-hydroxy-3-aminopyridine with appropriate reagents. One common method includes the use of potassium ethylxanthogenate, which reacts with 2-hydroxy-3-aminopyridine to form the desired oxazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups into the molecule.

Scientific Research Applications

6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and oxazole functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-nitro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O4/c10-6-8-5-4(13-6)1-3(2-7-5)9(11)12/h1-2H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPJBUCCBWWQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727322
Record name 6-Nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21594-54-7
Record name 6-Nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 4
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 5
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 6
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.